Cas no 2171902-70-6 (4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole)

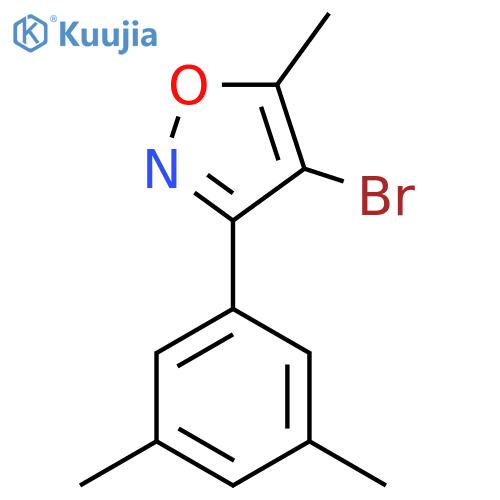

2171902-70-6 structure

商品名:4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole

- EN300-1613695

- 2171902-70-6

-

- インチ: 1S/C12H12BrNO/c1-7-4-8(2)6-10(5-7)12-11(13)9(3)15-14-12/h4-6H,1-3H3

- InChIKey: CTCNIPJZVQVVTI-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)ON=C1C1C=C(C)C=C(C)C=1

計算された属性

- せいみつぶんしりょう: 265.01023g/mol

- どういたいしつりょう: 265.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613695-0.05g |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 0.05g |

$683.0 | 2023-06-04 | ||

| Enamine | EN300-1613695-500mg |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 500mg |

$781.0 | 2023-09-23 | ||

| Enamine | EN300-1613695-0.5g |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 0.5g |

$781.0 | 2023-06-04 | ||

| Enamine | EN300-1613695-2.5g |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 2.5g |

$1594.0 | 2023-06-04 | ||

| Enamine | EN300-1613695-1.0g |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 1g |

$813.0 | 2023-06-04 | ||

| Enamine | EN300-1613695-2500mg |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 2500mg |

$1594.0 | 2023-09-23 | ||

| Enamine | EN300-1613695-250mg |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 250mg |

$748.0 | 2023-09-23 | ||

| Enamine | EN300-1613695-1000mg |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 1000mg |

$813.0 | 2023-09-23 | ||

| Enamine | EN300-1613695-5000mg |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 5000mg |

$2360.0 | 2023-09-23 | ||

| Enamine | EN300-1613695-10.0g |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole |

2171902-70-6 | 10g |

$3500.0 | 2023-06-04 |

4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

2171902-70-6 (4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量